6-bromo-1,2-dimethyl-1H-benzo[d]imidazole

Anticancer Cytotoxicity Benzimidazole

The 6-bromo isomer of 1,2-dimethyl-1H-benzo[d]imidazole is essential for reproducible synthesis and biological assays. Its unique bromine position enables reliable Suzuki-Miyaura and Buchwald-Hartwig couplings, and is critical for SAR investigations. The 7-bromo analog or non-brominated congeners cannot substitute for this regiospecific building block. Ideal for medicinal chemistry programs targeting anticancer agents. Ensure batch consistency by sourcing the correct isomer. Offered at ≥98% purity with room-temperature storage and global shipping.

Molecular Formula C9H9BrN2
Molecular Weight 225.08 g/mol
CAS No. 99512-64-8
Cat. No. B3039131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-1,2-dimethyl-1H-benzo[d]imidazole
CAS99512-64-8
Molecular FormulaC9H9BrN2
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1C)C=C(C=C2)Br
InChIInChI=1S/C9H9BrN2/c1-6-11-8-4-3-7(10)5-9(8)12(6)2/h3-5H,1-2H3
InChIKeyXXPOCWQCTILEQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole (CAS 99512-64-8): Key Properties for Procurement


6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole (CAS 99512-64-8) is a heterocyclic benzimidazole derivative with a bromine atom at the 6-position and methyl groups at the 1- and 2-positions . Its molecular formula is C9H9BrN2, with a molecular weight of 225.09 g/mol [1]. This compound serves as a versatile intermediate, particularly valued for its bromine atom which enables further functionalization via cross-coupling reactions [2].

Why 6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole is Not Interchangeable with Other Benzimidazole Analogs


Simple benzimidazole analogs cannot substitute for 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole due to critical differences in reactivity and biological activity driven by the specific position of the bromine atom. For example, the isomeric 7-bromo-1,2-dimethyl-1H-benzo[d]imidazole (CAS 1379323-85-9) will exhibit different steric and electronic properties in cross-coupling reactions and distinct binding interactions with biological targets [1]. More fundamentally, the presence of the bromine atom itself is a key determinant of activity compared to non-brominated or chloro-substituted analogs, as demonstrated in structure-activity relationship (SAR) studies [2]. These variations mean that procurement of the specific 6-bromo isomer is essential for ensuring reproducible synthetic and biological outcomes.

Quantitative Evidence Guide for 6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole (CAS 99512-64-8)


Bromine Substitution Enhances Anticancer Cytotoxicity in Vitro

In a panel of human cancer cell lines, a bromo-derivatized benzimidazole (Compound 5) demonstrated significantly higher cytotoxic activity compared to other tested benzimidazole derivatives lacking the bromine atom [1]. This suggests that the presence of a bromine atom on the benzimidazole core is a key structural feature for enhanced anticancer activity within this compound class.

Anticancer Cytotoxicity Benzimidazole

Positional Isomerism Impacts Synthetic Versatility

The bromine atom at the 6-position of 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole is a reactive handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings . Its positional isomer, 7-bromo-1,2-dimethyl-1H-benzo[d]imidazole, will exhibit different reactivity and regioselectivity in these reactions due to altered steric and electronic effects [1].

Cross-coupling Suzuki Buchwald-Hartwig

Bromine vs. Chlorine Substitution: Divergent Biological Activities

Benzimidazoles substituted with a bromine atom show a distinct biological profile compared to their chloro-substituted analogs. While 4-chloro-1,2-dimethyl-1H-benzo[d]imidazole has demonstrated potent antibacterial activity against MRSA with MIC values as low as 2 µg/mL , 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole and related bromo-derivatives have shown more promise in anticancer applications, with IC50 values in the low micromolar range against various cancer cell lines [1].

SAR Antimicrobial Anticancer

Optimal Application Scenarios for Procuring 6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole (CAS 99512-64-8)


Scaffold for Anticancer Drug Discovery

This compound is an ideal starting point for medicinal chemistry programs focused on developing novel anticancer agents. Evidence shows that benzimidazole derivatives with a bromine substitution exhibit significant cytotoxic activity against multiple cancer cell lines [1]. Its structure allows for further optimization to improve potency and selectivity.

Synthetic Intermediate for Complex Molecules via Cross-Coupling

The presence of a bromine atom at the 6-position makes this compound a valuable building block in organic synthesis. It is specifically suited for use in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to create more complex and functionalized molecular architectures .

SAR Studies of Halogenated Benzimidazoles

As a specific regioisomer, this compound is essential for structure-activity relationship (SAR) studies aiming to elucidate the impact of halogen substitution and its position on the benzimidazole core. Comparative studies with non-brominated, chloro-substituted , or the 7-bromo isomer [2] can provide critical insights for drug design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.